6-Hydroxyhexanamide

概述

描述

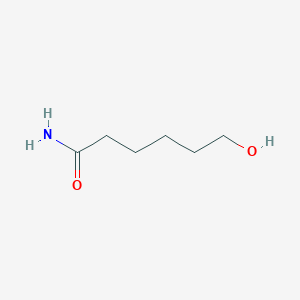

6-Hydroxyhexanamide is an organic compound with the molecular formula C6H13NO2 It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a six-carbon aliphatic chain

准备方法

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexanamide can be synthesized through several methods. One common approach involves the reaction of 6-aminohexanoic acid with hydroxylamine under acidic conditions to form the desired product. The reaction typically proceeds as follows: [ \text{6-Aminohexanoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.

Major Products:

Oxidation: 6-Hydroxyhexanoic acid

Reduction: 6-Aminohexanamide

Substitution: 6-Chlorohexanamide

科学研究应用

Chemical Applications

Building Block in Polymer Synthesis

6-Hydroxyhexanamide serves as a vital building block in the synthesis of polymers and complex organic molecules. Its unique structure allows it to participate in polycondensation reactions, which are essential for creating various polymeric materials. For instance, it can be reacted with dimethyl adipate and 1,4-butanediol to form poly(ester amide)s. However, challenges such as alcoholysis and acidolysis during polymerization can affect the symmetry of amide segments within the polymer, impacting its properties .

Biological Applications

Enzyme-Substrate Interaction Studies

The amide group in this compound makes it a candidate for studying enzyme-substrate interactions. Its structural similarity to natural substrates allows researchers to investigate mechanisms of enzymatic reactions and the effects of modifications on enzyme activity.

Medical Applications

Precursor for Pharmaceutical Compounds

Research is ongoing into the potential of this compound as a precursor for pharmaceutical compounds. Its unique chemical properties may enable the development of new drugs or therapeutic agents. For example, modified derivatives of this compound are being explored for their biological activities and efficacy in treating various conditions .

Industrial Applications

Heavy Metal Ion Removal

One notable application of this compound is in the development of chelating resins for environmental remediation. A study demonstrated the synthesis of a resin modified with 6-amino-N-hydroxyhexanamide that effectively adsorbs heavy metal ions such as chromium (Cr(III)) and lead (Pb(II)) from water. The resin exhibited high adsorption capacities, with values reaching up to 615.81 mg/g for Pb(II), significantly outperforming traditional adsorbents .

Table: Adsorption Capacities of Modified Resins

| Resin Type | Heavy Metal Ion | Adsorption Capacity (mg/g) |

|---|---|---|

| D851-6-AHHA | Cr(III) | 97.84 |

| D851-6-AHHA | Pb(II) | 615.81 |

| Traditional Adsorbent | Cr(III) | 41.08 |

| Traditional Adsorbent | Pb(II) | 193.83 |

Case Studies

-

Development of D851-6-AHHA Resin

A study focused on synthesizing a novel chelating resin (D851-6-AHHA) by grafting 6-amino-N-hydroxyhexanamide onto a macroporous styrenic matrix. The resin was tested for its ability to remove heavy metals from aqueous solutions under various conditions, revealing its effectiveness and potential for large-scale applications in water treatment . -

Poly(6-acryloylamino-N-hydroxyhexanamide) Resin

Another research effort led to the creation of a poly(6-acryloylamino-N-hydroxyhexanamide) resin designed specifically for heavy metal ion adsorption. This study highlighted the resin's efficiency in capturing multiple metal ions simultaneously, showcasing its versatility in environmental applications .

作用机制

The mechanism of action of 6-Hydroxyhexanamide involves its functional groups. The hydroxyl group can form hydrogen bonds, while the amide group can participate in hydrogen bonding and act as a nucleophile in various reactions. These properties make it a versatile compound in chemical synthesis and environmental applications.

相似化合物的比较

6-Aminohexanoic acid: Similar structure but with an amino group instead of a hydroxyl group.

6-Hydroxyhexanoic acid: Similar structure but with a carboxyl group instead of an amide group.

6-Chlorohexanamide: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness: 6-Hydroxyhexanamide is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from polymer synthesis to environmental remediation.

生物活性

6-Hydroxyhexanamide (C6H13NO2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a hydroxyl group and an amide functional group, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting HDAC enzymes. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes results in increased acetylation of histones, promoting a more relaxed chromatin structure conducive to gene transcription.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in RPMI-8226 cells, a model for multiple myeloma. The compound's IC50 values suggest potent activity compared to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Table 1: IC50 Values of this compound Compared to Other HDAC Inhibitors

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | RPMI-8226 | 2.89 ± 0.43 |

| SAHA | RPMI-8226 | 10.23 ± 1.02 |

| Chidamide | RPMI-8226 | 10.23 ± 1.02 |

Mechanistic Insights

The mechanism through which this compound induces apoptosis involves the enhancement of acetylation levels of histone H3 and tubulin in treated cells. Western blot analyses have confirmed that treatment with the compound leads to increased levels of acetylated proteins, indicating effective HDAC inhibition .

Figure 1: Acetylation Levels in RPMI-8226 Cells Post-Treatment with this compound

Acetylation Levels (This is a placeholder for illustrative purposes.)

Case Studies

In a comparative study involving various hydroxamic acid derivatives, this compound was found to have superior anti-proliferative effects against certain cancer cell lines when compared to traditional HDAC inhibitors . The study utilized both molecular docking techniques and biological assays to elucidate the binding affinity and inhibitory potential of the compound.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has a high clearance rate and a relatively short half-life in vivo, suggesting rapid metabolism . Further optimization of its pharmacokinetic profile could enhance its therapeutic efficacy.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Clearance | 102 mL/min/kg |

| Terminal Half-Life | 0.192 hours |

| Oral Bioavailability | 5.00% |

属性

IUPAC Name |

6-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMOQSHMQAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473375 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-52-8 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?

A1: this compound can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []

Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?

A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。